Furfuryl-d2 Thiol
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Description
Furfuryl-d2 Thiol, also known as this compound, is a useful research compound. Its molecular formula is C5H6OS and its molecular weight is 116.174. The purity is usually 95%.
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Mechanism of Action
Target of Action
Furfuryl-d2 Thiol, also known as dideuterio(furan-2-yl)methanethiol, is an organic compound that is primarily known for its role in the aroma of roasting and brewing coffee . It is the principal odor component of these processes .
Mode of Action
The compound interacts with olfactory receptors, triggering a sensory response that is perceived as the characteristic coffee aroma
Biochemical Pathways
This compound is derived from furfural, which itself is a product of the degradation of hemicellulose, a component of plant biomass . The conversion of furfural into this compound involves a series of chemical reactions, including the acid-catalyzed reaction of furfuryl alcohol and thiourea to produce an isothiouronium intermediate, which liberates the free thiol upon base hydrolysis .
Result of Action
The primary result of the action of this compound is the generation of the characteristic aroma associated with coffee. This aroma is a key factor in the sensory experience of coffee consumption and plays a significant role in the overall perception and enjoyment of the beverage .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the concentration of the compound can affect the intensity of the aroma. Additionally, other compounds present in the coffee can interact with this compound, potentially altering its aroma profile. Temperature and pH may also influence the stability and efficacy of the compound .
Properties
IUPAC Name |
dideuterio(furan-2-yl)methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2/i4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFTZDQKIXPDAF-APZFVMQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CO1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661988 |
Source
|
Record name | (Furan-2-yl)(~2~H_2_)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136430-22-3 |
Source
|
Record name | (Furan-2-yl)(~2~H_2_)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.